

# A Comparative Guide to the Experimental and Theoretical Properties of 9-Vinylcarbazole

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## Compound of Interest

Compound Name: 9-Vinylcarbazole

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This guide provides a comprehensive cross-validation of the experimental and theoretical properties of **9-Vinylcarbazole** (9-VC), a pivotal monomer in polymer science and organic electronics.<sup>[1]</sup> By juxtaposing experimental data with computational predictions, this document aims to offer a deeper understanding of the molecule's structural and electronic characteristics, thereby aiding in the rational design of novel materials for advanced applications.

## Data Presentation: A Head-to-Head Comparison

The following tables summarize the key spectroscopic and electronic properties of **9-Vinylcarbazole**, presenting a direct comparison between experimentally measured values and those calculated using Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

### Vibrational Spectroscopy

The vibrational modes of **9-Vinylcarbazole** have been extensively studied using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations, employing DFT (B3LYP/6-31G(d,p)) and HF (6-31G(d,p)) methods, show a strong correlation with experimental findings.<sup>[1]</sup>

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm<sup>-1</sup>) for **9-Vinylcarbazole**

| Vibrational Assignment    | Experimental FT-IR[1] | Experimental FT-Raman[1] | Calculated (DFT/B3LYP) [1] | Calculated (HF)[1] |
|---------------------------|-----------------------|--------------------------|----------------------------|--------------------|
| C-H stretching (vinyl)    | 3065                  | 3067                     | 3070                       | 3198               |
| C-H stretching (aromatic) | 3048                  | 3050                     | 3055                       | 3180               |
| C=C stretching (vinyl)    | 1645                  | 1647                     | 1646                       | 1750               |
| C=C stretching (aromatic) | 1599                  | 1600                     | 1601                       | 1690               |
| C-N stretching            | 1325                  | 1326                     | 1325                       | 1380               |
| C-H out-of-plane bending  | 748                   | 749                      | 748                        | 810                |

## NMR Spectroscopy

The chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra provide detailed information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method has been used for theoretical calculations.[1]

Table 2: Comparison of Experimental and Calculated  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (ppm) for **9-Vinylcarbazole**

| Nucleus         | Atom Position | Experimental[1] | Calculated (GIAO) [1] |
|-----------------|---------------|-----------------|-----------------------|
| <sup>1</sup> H  | H12           | 5.23            | 5.28                  |
| H13             | 4.75          | 4.79            |                       |
| H14             | 7.15          | 7.20            |                       |
| H1, H8          | 8.12          | 8.15            |                       |
| H2, H7          | 7.25          | 7.29            |                       |
| H3, H6          | 7.42          | 7.45            |                       |
| H4, H5          | 7.51          | 7.55            |                       |
| <sup>13</sup> C | C11           | 131.2           | 131.5                 |
| C10             | 109.5         | 109.8           |                       |
| C1, C8          | 126.1         | 126.4           |                       |
| C2, C7          | 120.4         | 120.7           |                       |
| C3, C6          | 123.0         | 123.3           |                       |
| C4, C5          | 119.5         | 119.8           |                       |
| C4a, C4b        | 122.8         | 123.1           |                       |
| C8a, C9a        | 140.8         | 141.1           |                       |

## Electronic Properties

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the UV-Vis absorption spectrum, are crucial for understanding the photophysical behavior of **9-Vinylcarbazole**. Time-Dependent Density Functional Theory (TD-DFT) is employed for the calculation of electronic absorption spectra.[1]

Table 3: Comparison of Experimental and Calculated Electronic Properties for **9-Vinylcarbazole**

| Property                           | Experimental[1] | Calculated (DFT/B3LYP)[1] |
|------------------------------------|-----------------|---------------------------|
| HOMO Energy (eV)                   | -5.8            | -5.82                     |
| LUMO Energy (eV)                   | -2.2            | -2.25                     |
| HOMO-LUMO Gap (eV)                 | 3.6             | 3.57                      |
| UV-Vis $\lambda_{\text{max}}$ (nm) | 292, 343        | 290, 341                  |

## Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the key experiments cited.

### Synthesis of 9-Vinylcarbazole

A common method for the synthesis of **9-Vinylcarbazole** is the vinylation of carbazole with acetylene. In a typical procedure, carbazole is reacted with potassium hydroxide in a solvent like N-methylpyrrolidone to form the potassium salt of carbazole.[2] Subsequently, acetylene gas is passed through the reaction mixture at elevated temperature and pressure to yield **9-Vinylcarbazole**.[2]

### FT-IR and FT-Raman Spectroscopy

FT-IR and FT-Raman spectra are recorded to investigate the vibrational modes of the molecule. For FT-IR analysis, the sample is typically prepared as a KBr pellet.[3] The spectrum is recorded in the mid-IR range (4000-400  $\text{cm}^{-1}$ ). For FT-Raman, a sample is irradiated with a laser, and the scattered light is analyzed.

### NMR Spectroscopy

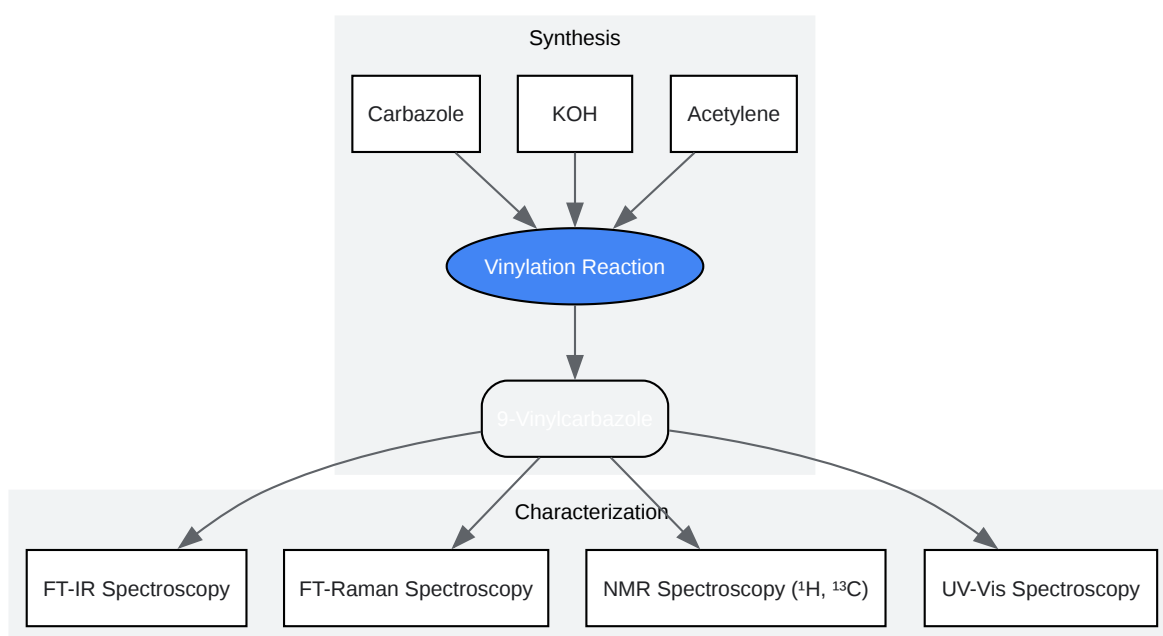
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are obtained using a high-resolution NMR spectrometer. The **9-Vinylcarbazole** sample is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), with tetramethylsilane (TMS) used as an internal standard.[3]

### UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. A dilute solution of **9-Vinylcarbazole** is prepared in a suitable solvent, such as ethanol or cyclohexane, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

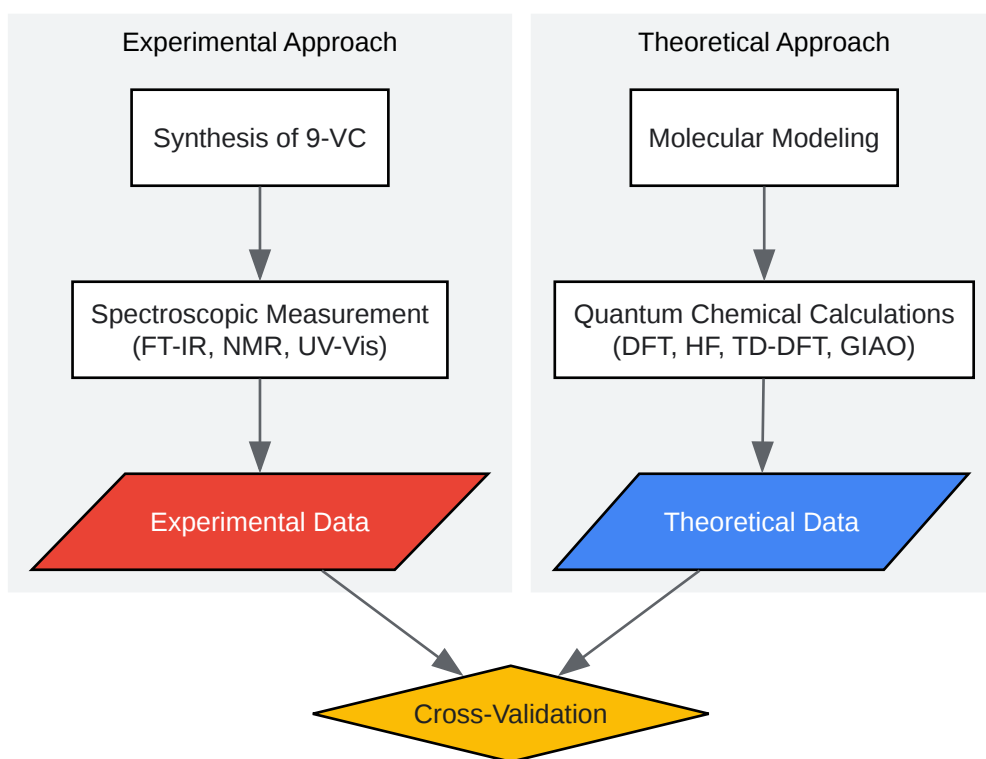
## Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of **9-Vinylcarbazole**, as well as a conceptual representation of the comparison between experimental and theoretical approaches.



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Caption: Workflow for the synthesis and characterization of **9-Vinylcarbazole**.



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Caption: Conceptual workflow for the cross-validation of properties.

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## References

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